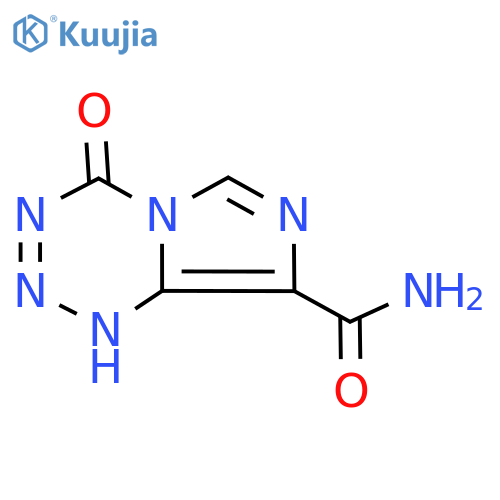

Cas no 108030-65-5 (4-oxo-3H,4H-imidazo4,3-d1,2,3,5tetrazine-8-carboxamide)

4-oxo-3H,4H-imidazo4,3-d1,2,3,5tetrazine-8-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

- 4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

- 4-Oxo-4,5-dihydro-2,3a,5,6,7-pentaaza-3aH-indene-1-carboxamide

- 4-oxo-3H,4H-imidazo4,3-d1,2,3,5tetrazine-8-carboxamide

-

- MDL: MFCD20701353

- インチ: 1S/C5H4N6O2/c6-3(12)2-4-8-10-9-5(13)11(4)1-7-2/h1H,(H2,6,12)(H,8,9,13)

- InChIKey: SWRRSVJSVVRGKD-UHFFFAOYSA-N

- ほほえんだ: O=C1N([H])N=NC2=C(C(N([H])[H])=O)N=C([H])N21

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 289

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 115

4-oxo-3H,4H-imidazo4,3-d1,2,3,5tetrazine-8-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2571758-1.0g |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 1.0g |

$2496.0 | 2024-06-18 | |

| Enamine | EN300-2571758-5.0g |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 5.0g |

$7238.0 | 2024-06-18 | |

| Enamine | EN300-261505-0.25g |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 0.25g |

$1236.0 | 2023-05-25 | |

| Enamine | EN300-2571758-2.5g |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 2.5g |

$4892.0 | 2024-06-18 | |

| Enamine | EN300-261505-10.0g |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 10g |

$10732.0 | 2023-05-25 | |

| Enamine | EN300-2571758-10g |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 10g |

$10732.0 | 2023-09-14 | |

| Aaron | AR028BCD-100mg |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 100mg |

$1218.00 | 2025-02-17 | |

| Aaron | AR028BCD-1g |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 1g |

$3457.00 | 2025-02-17 | |

| Aaron | AR028BCD-250mg |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 250mg |

$1725.00 | 2025-02-17 | |

| Aaron | AR028BCD-50mg |

4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide |

108030-65-5 | 95% | 50mg |

$937.00 | 2025-02-17 |

4-oxo-3H,4H-imidazo4,3-d1,2,3,5tetrazine-8-carboxamide 関連文献

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

4-oxo-3H,4H-imidazo4,3-d1,2,3,5tetrazine-8-carboxamideに関する追加情報

Chemical Profile of 4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide (CAS No. 108030-65-5)

The compound 4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide, identified by its CAS number 108030-65-5, represents a structurally intricate heterocyclic molecule with significant potential in pharmaceutical and chemical research. This tetrazine derivative belongs to a class of compounds known for their versatile reactivity and biological activity, making it a subject of considerable interest in the development of novel therapeutic agents.

At the core of its chemical identity lies a fused imidazo-tetrazine scaffold, which combines the electronic and steric properties of both imidazole and tetrazine rings. The presence of a carboxamide group at the 8-position introduces additional functionality that can be exploited for various synthetic transformations and biological interactions. Such structural features have positioned this compound as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Recent advancements in medicinal chemistry have highlighted the utility of tetrazine derivatives in the development of bioactive molecules. The strained tetrazine ring system is known to undergo facile ring-opening reactions under mild conditions, allowing for the rapid construction of carbon-nitrogen bonds with other nucleophiles. This characteristic has been leveraged in various applications, including click chemistry approaches and the synthesis of peptidomimetics. The carboxamide moiety further enhances these possibilities by serving as a site for amide bond formation or as a precursor to other functional groups.

In the context of contemporary research, 4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide has been explored as a building block for molecules targeting specific biological pathways. For instance, studies have demonstrated its potential in generating inhibitors of enzymes involved in inflammatory responses or cancer progression. The imidazole ring is particularly relevant here, as it is commonly found in natural products and pharmacologically active compounds that modulate receptor binding or enzyme activity. By integrating this scaffold into drug-like molecules, researchers aim to harness its inherent properties to improve therapeutic efficacy.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include cyclization reactions to form the imidazo-tetrazine core followed by functionalization at the 8-position via carboxamide introduction. Advances in synthetic methodologies have enabled more efficient routes to such complex heterocycles, reducing both cost and environmental impact. Techniques such as transition-metal-catalyzed reactions or microwave-assisted synthesis have been particularly beneficial in streamlining these processes.

Beyond its synthetic utility, 4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide has been investigated for its potential applications in materials science. The unique electronic properties of tetrazine derivatives make them attractive candidates for organic electronics or as precursors to conductive polymers. Additionally, their stability under various conditions allows for incorporation into coatings or adhesives where thermal or chemical resistance is desired.

The biological activity of this compound has been further scrutinized through computational modeling and experimental screening. Virtual screening approaches have identified analogs with enhanced binding affinity to target proteins or enzymes, guiding medicinal chemists toward more potent derivatives. Experimental validation through high-throughput screening (HTS) has complemented these efforts by providing rapid assessment of large compound libraries.

One notable area of research involves the use of 4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide as a precursor in bioconjugation strategies. The facile ring-opening reaction allows for coupling with biomolecules such as peptides or antibodies via azide-click chemistry or other bioorthogonal reactions. This capability has opened doors for targeted drug delivery systems where the compound serves as a linker between therapeutic agents and delivery vehicles.

The safety profile and handling guidelines for this compound are critical considerations in its application across different domains. While it does not fall under hazardous classifications typically associated with reactive intermediates or environmental pollutants due to its stable structure under standard conditions; proper storage and handling procedures must still be followed to ensure worker safety and prevent degradation.

Future directions in research may explore novel derivatives of 4-oxo-3H,4H-imidazo[4,3-d][1,2,

108030-65-5 (4-oxo-3H,4H-imidazo4,3-d1,2,3,5tetrazine-8-carboxamide) 関連製品

- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))

- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

- 1005695-94-2(3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene-2-sulfanylideneimidazolidin-4-one)

- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)

- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)

- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)

- 2138076-87-4(5-(furan-3-yl)-2-propylaniline)

- 1361574-94-8(2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl)